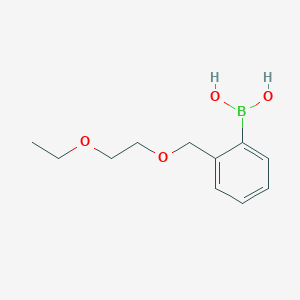
(2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and an ethoxyethoxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate ethoxyethoxy methylating agent. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and base conditions to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and palladium catalysts.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with nucleophilic groups, such as hydroxyl or amino groups, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
2-Methoxyphenylboronic acid: Contains a methoxy group instead of the ethoxyethoxy methyl group.
2-(Hydroxymethyl)phenylboronic acid: Features a hydroxymethyl group in place of the ethoxyethoxy methyl group.
2-(Methylthio)phenylboronic acid: Substituted with a methylthio group.
Uniqueness: (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid is unique due to its ethoxyethoxy methyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where traditional boronic acids may not perform as effectively.
Propiedades
Número CAS |
1332504-33-2 |
|---|---|
Fórmula molecular |
C11H17BO4 |
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
[2-(2-ethoxyethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-7-8-16-9-10-5-3-4-6-11(10)12(13)14/h3-6,13-14H,2,7-9H2,1H3 |
Clave InChI |
PZGQZNIKWQPKIT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1COCCOCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


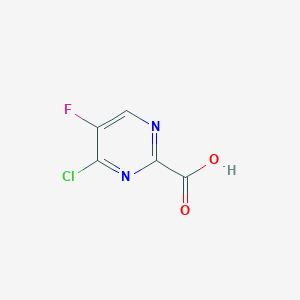
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)


![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
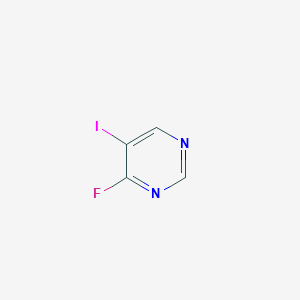
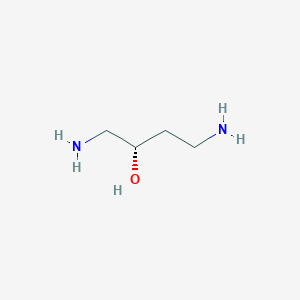
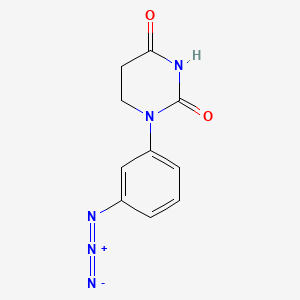
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
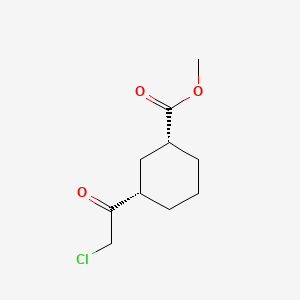
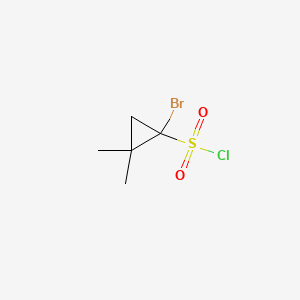
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
